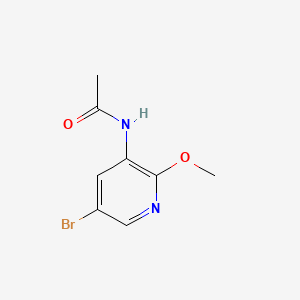

N-(5-bromo-2-methoxypyridin-3-yl)acetamide

Übersicht

Beschreibung

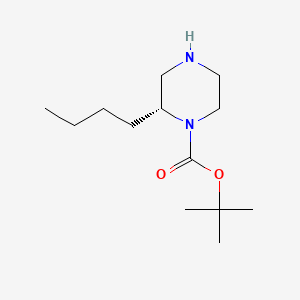

N-(5-bromo-2-methoxypyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9BrN2O2. It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Synthesis Analysis

The synthesis of this compound involves the acetylation of amines . It is used as a general chemical reagent in the synthesis of pharmaceutically active compounds and inhibitors . It is also used in the production of b-Raf inhibitors for the treatment of cancer .Molecular Structure Analysis

The asymmetric unit of the title compound, C7H7BrN2O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio. The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)° .Chemical Reactions Analysis

This compound binds to specific receptors in the body, which leads to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.076. Its physical properties include a refractive index n20/D of 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Biological and Toxicological Effects of Related Acetamides

Acetamide derivatives have been extensively studied for their biological and toxicological effects. A review by Kennedy (2001) on acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, among others, discussed their commercial importance and the biological consequences of exposure. This review highlighted the qualitative and quantitative variations in biological responses among these chemicals, emphasizing the significance of understanding their biological activities and usage implications (Kennedy, 2001) Kennedy, 2001.

Melatonin and Its Derivatives in Plant Science

Research on melatonin, a compound structurally related to acetamide derivatives through the amide functional group, underscores its multifunctional role in horticultural crops against environmental stresses. Nawaz et al. (2016) and other studies have illuminated melatonin's pleiotropic actions in different organisms, including its functions ranging from regulating circadian rhythms in animals to controlling senescence in plants. These insights into melatonin's biosynthesis, mechanisms of action, and effects on growth and development of crops underpin the potential of acetamide derivatives in similar scientific applications Nawaz et al., 2016.

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory activities of compounds like melatonin also offer a window into the research applications of acetamide derivatives. A review by Nabavi et al. (2019) covered the anti-inflammatory activity of melatonin, shedding light on its beneficial effects against chronic inflammation underlying many chronic diseases. This suggests the potential for exploring acetamide derivatives with similar functionalities in mitigating oxidative stress and inflammation Nabavi et al., 2019.

Environmental and Pharmacological Perspectives

From an environmental and pharmacological perspective, studies like those on the adsorptive elimination of pharmaceuticals from water highlight the significance of understanding the chemical properties and interactions of compounds like acetamide derivatives. Research on acetaminophen's removal from water and its interactions with adsorbents underscores the broader implications of chemical interactions in environmental science and pharmacology Igwegbe et al., 2021.

Safety and Hazards

N-(5-bromo-2-methoxypyridin-3-yl)acetamide is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P302 + P352 - P305 + P351 + P338, suggesting that if on skin, wash with plenty of water, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

N-(5-bromo-2-methoxypyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-5(12)11-7-3-6(9)4-10-8(7)13-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYRNQHUIOWPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732512 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257553-90-4 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde](/img/structure/B577826.png)

![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)

![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)